Sclarene

CAS No.:

Cat. No.: VC1858900

Molecular Formula: C20H32

Molecular Weight: 272.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32 |

|---|---|

| Molecular Weight | 272.5 g/mol |

| IUPAC Name | (4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene |

| Standard InChI | InChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1 |

| Standard InChI Key | KYLKKZSVPLUGCC-CMKODMSKSA-N |

| Isomeric SMILES | C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC(=C)C=C)(C)C |

| SMILES | CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C |

| Canonical SMILES | CC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C |

Introduction

Chemical Properties and Structure

Molecular Structure

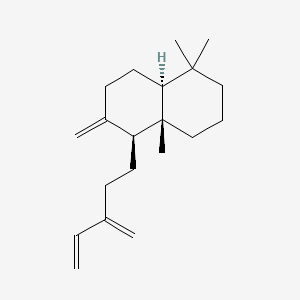

Sclarene features a complex tricyclic structure characteristic of labdane-type diterpenes. Its IUPAC name is (4aS,8S,8aS)-4,4,8a-trimethyl-7-methylidene-8-(3-methylidenepent-4-enyl)-2,3,4a,5,6,8-hexahydro-1H-naphthalene . This structure contains a decahydronaphthalene core with three methyl groups and specific unsaturated regions. The molecule has three defined stereocenters, all of which contribute to its absolute stereochemistry . The compound's structure includes double bonds at specific positions (C-8(17), C-13(16), and C-14), which are key to its classification as a labdatriene derivative .

Physical and Chemical Properties

The physical and chemical properties of sclarene are summarized in Table 1, which highlights its key characteristics based on computational and experimental data.

Table 1: Physical and Chemical Properties of Sclarene

The absence of hydrogen bond donors and acceptors, combined with a relatively high XLogP3-AA value of 7.5, suggests that sclarene is highly lipophilic, which is consistent with its presence in essential oils and other non-polar plant extracts .

Stereochemistry

Sclarene possesses absolute stereochemistry with three defined stereocenters out of three possible centers in the molecule . This configuration is critical to its structural identity and potential biological activity. The specific stereochemical arrangement can be represented using the structural notation: [4aS-(4aα,5α,8aβ)]- . This stereochemical configuration contributes to the compound's three-dimensional structure and its interaction with biological systems.

Identification and Characterization

Nomenclature and Synonyms

Sclarene is known by several names in scientific literature and chemical databases. The various synonyms and nomenclature associated with this compound are presented in Table 2.

Table 2: Nomenclature and Synonyms of Sclarene

The variety of synonyms reflects the compound's appearance in different research contexts and classification systems within the scientific literature .

Chemical Identifiers

Various databases and chemical registration systems have assigned specific identifiers to sclarene, which are crucial for precise identification and cross-referencing in scientific research. Table 3 presents these identifiers.

Table 3: Chemical Identifiers for Sclarene

Natural Occurrence

Biological Sources

Sclarene has been reported to occur naturally in several plant species. Based on the available research, the compound has been identified in the following organisms:

-

Podocarpus spicatus, as noted in research by Lorimer and Weavers

-

Nicotiana glutinosa L., where it was identified as a component of leaf essential oil

The presence of sclarene in these diverse plant species suggests its widespread distribution in nature, particularly in coniferous and some flowering plants .

Concentration in Plant Materials

The concentration of sclarene varies across different plant species and plant parts. One of the most detailed analyses comes from studies of Nicotiana glutinosa L., where sclarene was identified as a significant component of the leaf essential oil.

Table 4: Concentration of Sclarene in Plant Materials

| Plant Species | Plant Part | Concentration | Research Reference |

|---|---|---|---|

| Nicotiana glutinosa L. | Leaf essential oil | 8.4% of total oil content | Popova et al., 2019 |

This significant presence in N. glutinosa essential oil highlights sclarene's importance as a natural diterpene component in certain plant species . The compound was identified as part of a complex mixture of terpenoids, with sclarene being among the major components of the essential oil extracted from the plant leaves.

Research and Applications

Research History

The scientific investigation of sclarene has a modest but meaningful history. Based on the citation data, approximately 4 publications have specifically focused on this compound, generating around 66-75 citations . This indicates a specialized research interest in sclarene within the broader field of natural products chemistry.

Early research on sclarene dates back to at least 1987, as evidenced by the work of Lorimer and Weavers who investigated foliage sesquiterpenes and diterpenes of Podocarpus spicatus . This research contributed to our understanding of the infraspecific variation in plant essential oil composition.

Current Research Focus

Contemporary research on sclarene has primarily focused on its presence in essential oils and aromatic products. The most recent significant research identified in the search results is the 2019 study by Popova and colleagues, who investigated terpenoids in essential oil and concentrated aromatic products obtained from Nicotiana glutinosa L. leaves .

This research identified sclarene as one of the major components (8.4%) in the essential oil, which contained mostly diterpene compounds. The study also explored other major components of the essential oil, including manool (14.2%) and manoyl oxide (8.1%) . Such research contributes to our understanding of the chemical composition and potential applications of plant-derived essential oils containing sclarene.

Analytical Methods

The identification and characterization of sclarene typically involve several analytical techniques. Based on the available research, Gas Chromatography-Mass Spectrometry (GC-MS) appears to be the primary method used for the analysis of sclarene in plant extracts and essential oils .

Additionally, various spectroscopic methods are likely employed for structural characterization, though specific details were limited in the search results. These methods typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy for functional group identification

-

UV-Visible spectroscopy for characterizing chromophoric systems

-

X-ray crystallography for determining absolute stereochemistry

These analytical approaches collectively enable researchers to identify, quantify, and characterize sclarene in various natural sources and extracted products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume